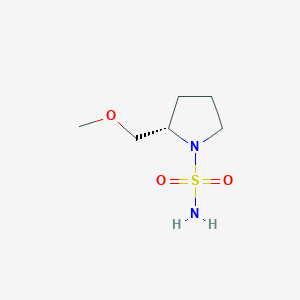
(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide is a chemical compound known for its versatility and high purity. It is a clear, colorless liquid with a molecular weight of 194.25 g/mol . This compound is used in various research and development applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with methoxymethyl chloride in the presence of a base, followed by sulfonation. The reaction conditions often include:
Temperature: Controlled to optimize yield and purity.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves:
Raw Material Handling: Ensuring the purity of starting materials.
Reaction Control: Automated systems to monitor and control reaction parameters.
Purification: Techniques such as distillation or crystallization to achieve high purity.
化学反应分析
Types of Reactions
(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the activity of specific enzymes.
Receptor Modulation: Altering the signaling pathways mediated by receptors.
相似化合物的比较
Similar Compounds
3-(Methoxymethyl)pyrrolidine-1-sulfonamide: Similar structure but different stereochemistry.
Pyrrolidine-1-sulfonamide: Lacks the methoxymethyl group.
Uniqueness
(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its isomers. This makes it a valuable compound for research and development in various fields.
属性
分子式 |
C6H14N2O3S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
(2S)-2-(methoxymethyl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-11-5-6-3-2-4-8(6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)/t6-/m0/s1 |
InChI 键 |
OSRYTBIQLYFTNI-LURJTMIESA-N |
手性 SMILES |
COC[C@@H]1CCCN1S(=O)(=O)N |
规范 SMILES |
COCC1CCCN1S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


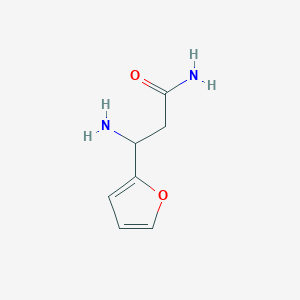
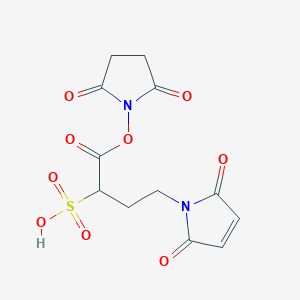
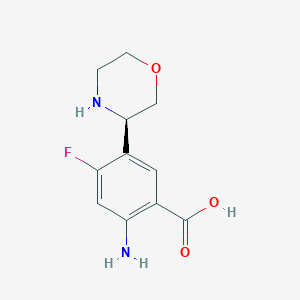
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)
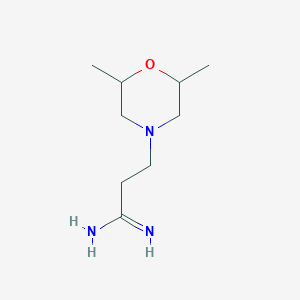

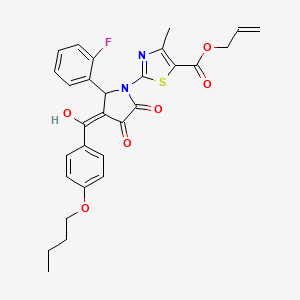
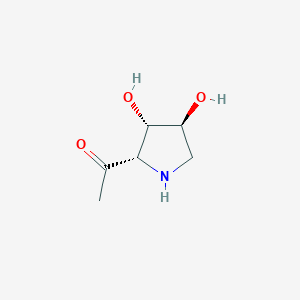
![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)

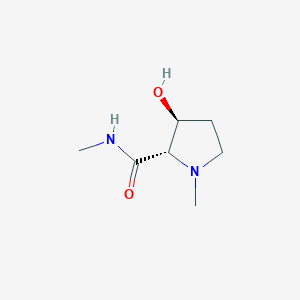
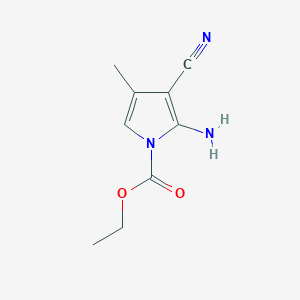
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
